molecular formula C9H8BrCl B1376513 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene CAS No. 945717-56-6

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene

Cat. No.: B1376513
CAS No.: 945717-56-6
M. Wt: 231.51 g/mol
InChI Key: FEOVLGDAHVPWOZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-1-chloro-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOVLGDAHVPWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can be achieved through several methods, including electrophilic aromatic substitution. One common method involves the bromination and chlorination of a benzene derivative. For instance, starting with 2-chlorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using propene and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of phenols or anilines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes or dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and the prop-1-en-2-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form reactive intermediates that interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
  • Molecular Formula : C₉H₇BrCl
  • Molecular Weight : 230.51 g/mol
  • Key Features :
    • A disubstituted benzene ring with bromo (Br) and chloro (Cl) groups at positions 4 and 1, respectively.
    • A propenyl (CH₂=C(CH₃)-) substituent at position 2, introducing allylic reactivity due to the double bond.

Physical Properties :

  • Physical State : Typically a colorless liquid (observed in analogs like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) .
  • Spectroscopic Data :
    • ¹H NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm) and allylic protons (δ 5.0–5.5 ppm) .
    • HRMS : Confirmed molecular formula with precise mass matching (e.g., [M+Na]⁺ at m/z 263.9634) .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Prop-1-en-2-yl (CH₂=C(CH₃)-) C₉H₇BrCl 230.51 High reactivity in allylic substitutions; used in pharmaceutical intermediates (e.g., Dapagliflozin synthesis) .
4-Bromo-2-chloro-1-cyclopropylbenzene Cyclopropyl C₉H₈BrCl 231.52 Enhanced steric hindrance; potential agrochemical applications .
5-Bromo-2-chlorobenzotrifluoride Trifluoromethyl (CF₃) C₇H₃BrClF₃ 258.45 Electron-withdrawing CF₃ group increases ring electrophilicity; used in fluorinated drug intermediates .
4-Bromo-2-chloro-1-isopropylbenzene Isopropyl (CH(CH₃)₂) C₉H₁₀BrCl 233.54 Improved lipophilicity; common in hydrophobic ligand design .
1-Bromo-4-chlorobenzene None (parent dihalobenzene) C₆H₄BrCl 191.46 Baseline for comparison; simpler structure with limited functionalization .

Biological Activity

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene, a compound characterized by its unique halogenated structure, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8BrCl, indicating the presence of both bromine and chlorine substituents on a prop-1-en-2-yl benzene ring. These halogen atoms are known to enhance the reactivity of organic compounds, making them suitable for various biological interactions.

PropertyValue
Molecular Weight231.52 g/mol
Boiling PointNot specified
CAS Number945717-56-6

Interaction with Cytochrome P450 Enzymes

This compound interacts significantly with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. The compound's halogen substituents facilitate electrophilic aromatic substitution, allowing it to form reactive intermediates that can modify proteins and nucleic acids, potentially altering their function.

Gene Expression Modulation

In studies involving hepatocytes (liver cells), this compound has been shown to modulate the expression of genes associated with oxidative stress response and xenobiotic metabolism. Such modulation indicates its potential role in influencing cellular detoxification pathways.

Cellular Effects

The biological activity of this compound varies depending on the cell type:

Antimicrobial Activity:
Research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, related halogenated compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential:
The compound's ability to induce changes in cellular signaling pathways may also position it as a candidate for anticancer research. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Electrophilic Attack: The halogen atoms enhance the electrophilicity of the benzene ring, allowing it to participate in nucleophilic substitution reactions.
  • Enzyme Interaction: The compound binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which are pivotal in metabolic processes.
  • Gene Regulation: By interacting with transcription factors, this compound can influence gene expression related to detoxification and stress responses.

Case Studies and Research Findings

Several studies have explored the biological activities associated with halogenated benzene derivatives:

Study on Antimicrobial Activity:
A recent investigation into monomeric alkaloids highlighted that halogenated compounds exhibited significant antibacterial properties against a range of pathogens. The presence of bromine and chlorine was noted to enhance the bioactivity of these molecules .

Research on Anticancer Properties:
Another study focused on the anticancer potential of structurally similar compounds revealed that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that further exploration into this compound could yield valuable insights into its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
Reactant of Route 2
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene

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